4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid
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Overview
Description
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and methyl vinyl ketone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 2-methoxybenzaldehyde and methyl vinyl ketone in the presence of a base such as sodium hydroxide. This results in the formation of an intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Oxidation: The α,β-unsaturated ketone is then oxidized using an oxidizing agent such as potassium permanganate to yield 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated moiety to saturated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated butanoic acid derivatives.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the α,β-unsaturated moiety play crucial roles in its reactivity and biological activity. The compound may act as an electrophile, reacting with nucleophiles in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 4-allyl-2-methoxyphenol
- 4-Hydroxybenzoic acid
- 3-Hydroxybenzoic acid
Uniqueness
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid is unique due to its specific structural features, including the methoxy group on the phenyl ring and the α,β-unsaturated butenoic acid moiety. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(E)-4-(2-methoxyphenyl)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)/b9-8+ |
InChI Key |
DXFINYUXSFQEHS-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC1=CC=CC=C1OC |
Canonical SMILES |
CC(=CC(=O)O)CC1=CC=CC=C1OC |
Origin of Product |
United States |
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